molecular formula C14H11N3O2 B15208335 7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 71058-41-8

7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B15208335
CAS No.: 71058-41-8
M. Wt: 253.26 g/mol
InChI Key: IBDGOKHRWPBEOB-UHFFFAOYSA-N
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Description

7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both amino and phenyl groups in its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable diketone under acidic or basic conditions can lead to the formation of the desired pyrrolo[3,4-c]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to modify the pyridine ring or the phenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can lead to various hydrogenated products.

Scientific Research Applications

7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of both amino and phenyl groups. This unique structure may confer distinct biological activities and interactions with molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

71058-41-8

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

7-amino-6-methyl-2-phenylpyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C14H11N3O2/c1-8-12(15)11-10(7-16-8)13(18)17(14(11)19)9-5-3-2-4-6-9/h2-7H,15H2,1H3

InChI Key

IBDGOKHRWPBEOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=C1N)C(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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